

Dibutyltin Dichloride-d18: A Comprehensive Technical Guide for Advanced Analytical Applications

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Compound of Interest

Compound Name: *Dibutyltin Dichloride-d18*

Cat. No.: *B138651*

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This guide provides an in-depth technical overview of **Dibutyltin Dichloride-d18** (DBTC-d18), a critical tool for researchers, scientists, and drug development professionals engaged in the trace-level analysis of organotin compounds. With full editorial control, this document is structured to deliver not just procedural steps, but a foundational understanding of the causality behind experimental choices, ensuring scientific integrity and fostering a self-validating system of protocols.

Introduction: The Significance of Isotopic Labeling in Organotin Analysis

Organotin compounds, a class of organometallic chemicals, have been widely used as stabilizers in PVC plastics, as catalysts in various chemical reactions, and as biocides in antifouling paints. However, their toxicity and persistence in the environment have led to stringent regulatory monitoring.^{[1][2]} Accurate quantification of these compounds at trace levels is paramount for environmental protection, food safety, and toxicological studies.

Dibutyltin Dichloride-d18, the deuterated analogue of Dibutyltin Dichloride, serves as an invaluable internal standard in isotope dilution mass spectrometry (IDMS). This technique offers superior accuracy and precision compared to traditional calibration methods by mitigating matrix effects and variations in sample preparation and instrument response.^[3] The incorporation of 18 deuterium atoms into the butyl chains of the molecule provides a distinct

mass shift, allowing for precise differentiation from its non-labeled counterpart during mass spectrometric analysis, without significantly altering its chemical behavior.

Physicochemical Properties and Synthesis Landscape

A thorough understanding of the physical and chemical characteristics of DBTC-d18 is fundamental to its effective application.

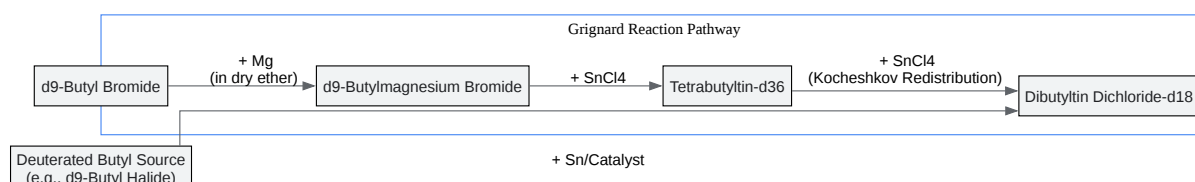
Property	Value	Source
Chemical Formula	C ₈ D ₁₈ Cl ₂ Sn	[4]
Molecular Weight	~321.96 g/mol	[4]
CAS Number	683-18-1 (unlabeled)	[5][6]
Appearance	White to off-white crystalline solid	[6]
Melting Point	39-41 °C (unlabeled)	[7]
Solubility	Soluble in organic solvents (e.g., benzene, toluene, ether, alcohols); sparingly soluble in water.	

Synthesis of **Dibutyltin Dichloride-d18**: A Conceptual Overview

While a specific, publicly available, step-by-step synthesis protocol for **Dibutyltin Dichloride-d18** is not readily found in the literature, its synthesis can be conceptually understood through established organometallic and isotopic labeling methodologies. The most probable synthetic routes involve the use of a deuterated butyl precursor.

One plausible approach is the Grignard reaction, a cornerstone of carbon-carbon bond formation.[8] This would involve the synthesis of a deuterated Grignard reagent, such as d18-butyilmagnesium bromide, which is then reacted with tin tetrachloride (SnCl₄).

Another established method for the synthesis of organotin halides is the Kocheshkov redistribution reaction. This reaction involves the redistribution of organic and halide substituents between two organotin compounds. For instance, tetrabutyltin-d36 could be reacted with tin tetrachloride to yield **Dibutyltin Dichloride-d18**.



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Caption: Conceptual synthetic pathways to **Dibutyltin Dichloride-d18**.

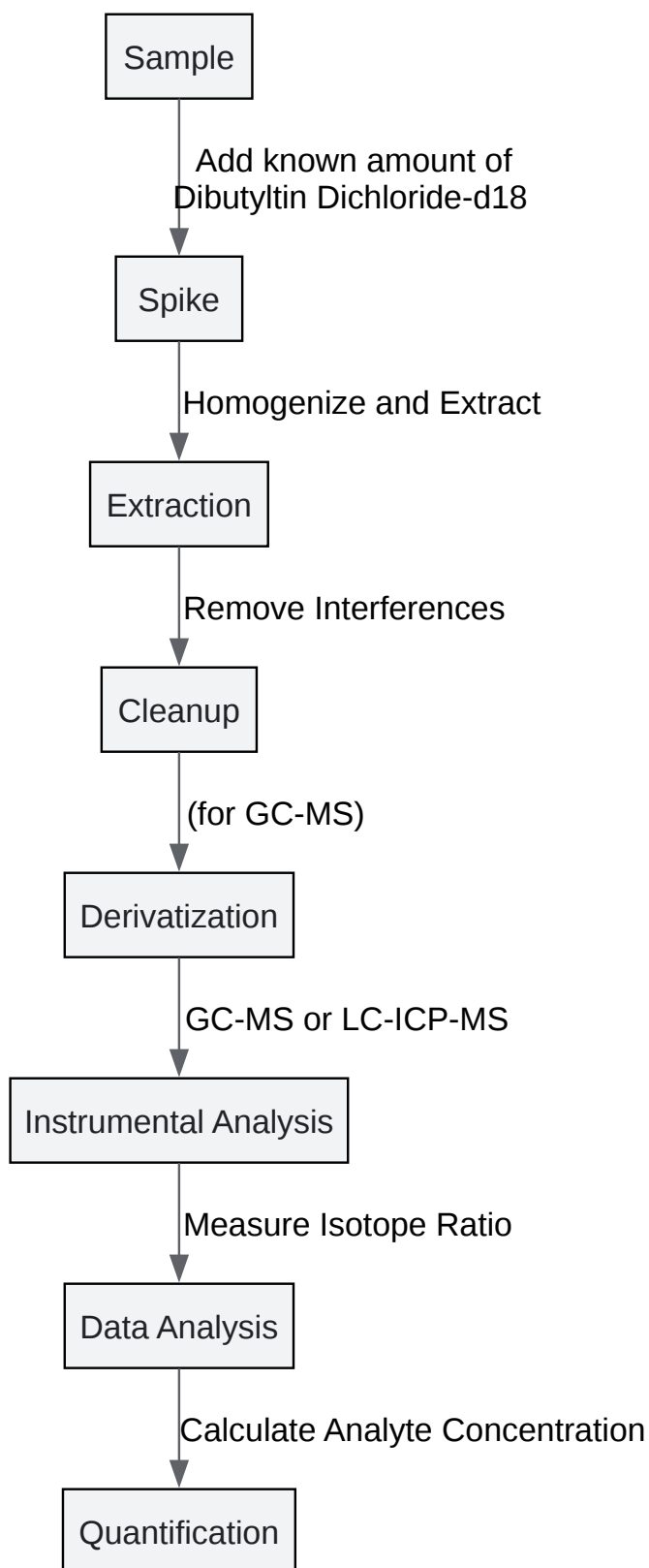
Application in Isotope Dilution Mass Spectrometry (IDMS)

The primary and most critical application of **Dibutyltin Dichloride-d18** is as an internal standard for the quantification of dibutyltin and other organotin compounds using IDMS. This approach is the gold standard for achieving the highest accuracy and precision in trace analysis.[3]

The Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard (in this case, DBTC-d18) to a sample containing the analyte of interest (unlabeled dibutyltin). The labeled standard is assumed to behave identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, derivatization, and instrumental analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, the concentration of the

native analyte in the original sample can be accurately calculated, irrespective of analyte loss during sample processing.



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Caption: General workflow for isotope dilution analysis of organotins.

Experimental Protocol: Analysis of Organotins in Sediment by GC-MS

This protocol provides a detailed methodology for the determination of dibutyltin in sediment samples using DBTC-d27 as an internal standard, adapted from established methods.[9]

3.2.1. Reagents and Materials

- **Dibutyltin Dichloride-d18** (Internal Standard Solution)
- Solvents: Methanol, Hexane, Diethyl Ether (all high purity, distilled in glass)
- Reagents: Acetic acid (glacial), Sodium acetate, Sodium chloride, Tropolone, Sodium tetraethylborate (NaBEt_4), Anhydrous sodium sulfate, Silica gel (activated)
- Labware: Glass vials with PTFE-lined caps, mechanical shaker, centrifuge, concentrator (e.g., nitrogen evaporator), glass chromatography columns.

3.2.2. Sample Preparation and Extraction

- Weighing and Spiking: Accurately weigh approximately 10-15 g of the wet sediment sample into a 60 mL glass vial. Spike the sample with a known volume and concentration of the **Dibutyltin Dichloride-d18** internal standard solution.
- Extraction Cocktail: Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous sodium chloride solution.
- Solvent Extraction: Add 5 mL of an 80:20 (v/v) diethyl ether:hexane mixture containing 0.2% tropolone. Tropolone acts as a chelating agent to improve the extraction efficiency of the polar organotin compounds.[9]
- Shaking: Cap the vial tightly and shake vigorously on a mechanical shaker for 1 hour.

- **Phase Separation:** Centrifuge the vial to separate the organic and aqueous/solid phases. Carefully transfer the upper organic layer to a clean 15 mL test tube.
- **Re-extraction:** Repeat the solvent extraction (steps 3-5) with a fresh 5 mL aliquot of the tropolone-containing solvent mixture and combine the organic extracts.

3.2.3. Derivatization

For GC analysis, the polar organotin chlorides must be converted to more volatile and thermally stable derivatives. Ethylation with sodium tetraethylborate is a widely used and effective method.^{[3][10]}

- **pH Adjustment:** Add an appropriate buffer (e.g., acetate buffer) to the combined organic extract to adjust the pH to approximately 4-5, which is optimal for the ethylation reaction.^[10]
- **Ethylation:** Add 1-2 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate in a suitable solvent (e.g., ethanol or water).
- **Reaction:** Shake the mixture for 10-30 minutes to allow the derivatization reaction to complete. The organotin chlorides are converted to their corresponding ethylated analogues.
- **Extraction of Derivatives:** The now more non-polar ethylated organotins will be fully partitioned into the organic phase.

3.2.4. Extract Cleanup

A cleanup step is often necessary to remove interfering co-extractives from the sample matrix.

- **Column Preparation:** Prepare a small glass chromatography column packed with activated silica gel and topped with a layer of anhydrous sodium sulfate.
- **Elution:** Pass the derivatized extract through the silica gel column. Elute the column with hexane and collect the eluate.
- **Concentration:** Concentrate the cleaned extract to a final volume of 1-2 mL under a gentle stream of nitrogen.

3.2.5. GC-MS Analysis

- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Injection: Splitless injection of 1-2 μL of the final extract.
- Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute all analytes.
- MS Detection: The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the native ethylated dibutyltin and the deuterated internal standard.

Experimental Protocol: Analysis of Organotins in Seawater by LC-ICP-MS

This protocol outlines a method for the direct analysis of organotin species in seawater, where derivatization is not required.

3.3.1. Reagents and Materials

- **Dibutyltin Dichloride-d18** (Internal Standard Solution)
- High-purity water and solvents for mobile phase preparation (e.g., methanol, acetonitrile, acetic acid).
- Labware: Pre-cleaned glass or polypropylene volumetric flasks and sample vials.

3.3.2. Sample Preparation

- Sampling and Filtration: Collect seawater samples in pre-cleaned bottles. Filter the samples through a 0.45 μm filter to remove particulate matter.
- Acidification and Spiking: Transfer a known volume of the filtered seawater (e.g., 100 mL) to a volumetric flask. Acidify the sample to pH 2-3 with a high-purity acid (e.g., acetic acid). Add a known amount of the **Dibutyltin Dichloride-d18** internal standard solution.

3.3.3. LC-ICP-MS Analysis

- Instrument: High-performance liquid chromatograph (HPLC) coupled to an inductively coupled plasma mass spectrometer (ICP-MS).
- Column: A C18 reversed-phase column is commonly used for the separation of organotin species.
- Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water/methanol/acetic acid) is typically employed to achieve separation of the different organotin compounds.
- ICP-MS Detection: The ICP-MS is used as a highly sensitive and element-specific detector for tin. The isotopes of tin (e.g., ^{118}Sn , ^{120}Sn) for the native analyte and the labeled standard are monitored simultaneously.

Safety, Handling, and Toxicology

While specific toxicological data for **Dibutyltin Dichloride-d18** is not extensively available, its toxicological profile is expected to be very similar to its non-deuterated analogue, Dibutyltin Dichloride. Dibutyltin compounds are known to be toxic.[\[11\]](#)

4.1. Hazard Identification

Based on the safety data sheets for Dibutyltin Dichloride, the compound is classified as:

- Toxic if swallowed and fatal if inhaled.[\[10\]](#)
- Causes severe skin burns and eye damage.[\[10\]](#)
- Suspected of causing genetic defects and may damage fertility or the unborn child.[\[10\]](#)
- Causes damage to organs through prolonged or repeated exposure.[\[10\]](#)
- Very toxic to aquatic life with long-lasting effects.[\[10\]](#)

4.2. Handling and Personal Protective Equipment (PPE)

- Handle **Dibutyltin Dichloride-d18** only in a well-ventilated area, preferably within a chemical fume hood.

- Wear appropriate personal protective equipment, including:
 - Chemical-resistant gloves (e.g., nitrile rubber).
 - Safety goggles and a face shield.
 - A lab coat or chemical-resistant apron.
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.
- Wash hands thoroughly after handling.

4.3. Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents and moisture. The compound is moisture-sensitive and can hydrolyze.

4.4. Disposal

- Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
- Do not allow the material to enter drains or waterways.

Conclusion

Dibutyltin Dichloride-d18 is an indispensable tool for modern analytical laboratories tasked with the challenging quantification of organotin compounds in complex matrices. Its role as an internal standard in isotope dilution mass spectrometry enables researchers to achieve the high levels of accuracy and precision required for regulatory compliance, environmental monitoring, and toxicological risk assessment. This guide has provided a comprehensive overview of its properties, conceptual synthesis, and detailed protocols for its application, grounded in the principles of scientific integrity and causality. By understanding the "why"

behind the "how," researchers can confidently implement and adapt these methodologies to their specific analytical needs.

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